4-Aminobutyraldehyde dimethyl acetal

Overview

Description

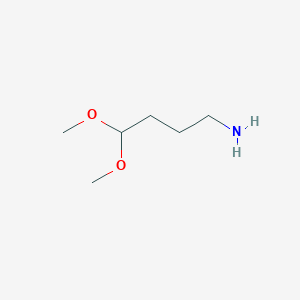

4-Aminobutyraldehyde dimethyl acetal is an organic compound with the molecular formula C6H15NO2. It is a colorless to light yellow liquid that is sensitive to air and moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobutyraldehyde dimethyl acetal can be synthesized through the reaction of 4-aminobutyraldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

4-Aminobutyraldehyde+2MethanolAcid Catalyst4-Aminobutyraldehyde Dimethyl Acetal+Water

The reaction is carried out under acidic conditions to facilitate the formation of the acetal group .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous distillation to remove water and drive the equilibrium towards the formation of the acetal .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetal group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.

Major Products:

Oxidation: 4-Aminobutyraldehyde or 4-aminobutyric acid.

Reduction: 4-Aminobutylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Aminobutyraldehyde dimethyl acetal serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules and pharmaceuticals, including:

- Anti-migraine drugs : The compound is integral in synthesizing medications such as sumatriptan and rizatriptan, which are used to treat migraine conditions .

- Melatonin synthesis : It is also a precursor for melatonin, a hormone that regulates sleep-wake cycles .

Biological Applications

The compound has demonstrated significant biological activity, particularly in cancer research:

- Antiproliferative Effects : Studies have shown that derivatives of this compound exhibit cytotoxicity against cancer cell lines. For instance, one derivative had an IC50 value of 14.5 µM against IGROV-1 ovarian cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| ABDA Derivative 9 | IGROV-1 | 14.5 |

| ABDA Derivative 10 | CW22Rv1 | >100 |

| ABDA Derivative 14 | RWPE1 | >30–100 |

The mechanism of action may involve interactions with DNA, leading to alterations in cellular functions associated with proliferation and apoptosis .

Pharmaceutical Development

In medicinal chemistry, the compound's unique amino group positioning allows for the synthesis of neuroactive compounds, making it valuable for developing drugs targeting neurological disorders .

Industrial Applications

Beyond pharmaceuticals, this compound is used in producing fine chemicals and specialty materials due to its reactivity and stability under mild conditions .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| 4-Aminobutyraldehyde diethyl acetal | Diethyl Acetal | Similar reactivity but different solvent solubility |

| 2-Pyridylmethylaminoacetaldehyde | Amino Acetal | Contains a pyridine ring, altering biological activity |

| Succinaldehydic acid dimethyl acetal | Dimethyl Acetal | Different carbon chain length impacting reactivity |

The distinct properties of this compound make it a valuable compound in various applications compared to its analogs .

Mechanism of Action

The mechanism of action of 4-aminobutyraldehyde dimethyl acetal involves its ability to act as an intermediate in various chemical reactions. It can form stable acetals, which protect aldehyde groups during synthetic processes. The compound’s reactivity is primarily due to the presence of the amino and acetal functional groups, which can undergo nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

4-Aminobutyraldehyde diethyl acetal: Similar in structure but with ethoxy groups instead of methoxy groups.

4,4-Diethoxybutylamine: Another related compound with diethoxy groups.

Uniqueness: 4-Aminobutyraldehyde dimethyl acetal is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to form stable acetals under mild conditions sets it apart from other similar compounds .

Biological Activity

4-Aminobutyraldehyde dimethyl acetal (ABDA) is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into its synthesis, biological properties, and implications for future research.

- Molecular Formula : C₆H₁₅NO₂

- Molecular Weight : 133.19 g/mol

- CAS Number : 19060-15-2

- Boiling Point : 85 °C (22 mmHg)

- Flash Point : 59 °C (138 °F)

This compound is characterized by its dimethoxy group, which contributes to its reactivity and biological interactions.

Synthesis of this compound

ABDA can be synthesized through various organic reactions involving amines and aldehydes. Recent studies highlight its synthesis via reactions with hydrazine and other reagents to yield derivatives with potential biological activity .

Antiproliferative Effects

Research indicates that ABDA exhibits antiproliferative activity against several cancer cell lines. For instance, a study evaluated its effects on human ovarian carcinoma (IGROV-1) and prostate cancer (CW22Rv1) cells. The results showed that certain derivatives of ABDA had an IC50 of 14.5 µM against IGROV-1 cells, indicating significant cytotoxicity, while other derivatives did not exhibit notable activity (IC50 > 100 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| ABDA Derivative 9 | IGROV-1 | 14.5 |

| ABDA Derivative 10 | CW22Rv1 | >100 |

| ABDA Derivative 14 | RWPE1 | >30–100 |

The presence of specific functional groups in these derivatives appears to influence their antiproliferative potency, suggesting a structure-activity relationship that warrants further investigation.

The mechanism by which ABDA exerts its biological effects may involve interaction with DNA and modulation of cellular pathways associated with proliferation and apoptosis. NMR spectroscopy studies have shown that ABDA can bind to DNA oligonucleotides, leading to alterations in the chemical environment of nucleobases, which may disrupt normal cellular functions .

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized various derivatives of ABDA and tested their cytotoxicity against multiple cancer cell lines. The findings indicated that the structural modifications significantly affected the compounds' ability to inhibit tumor growth .

Neuroprotective Potential

Another avenue of research has focused on the neuroprotective effects of ABDA-related compounds. Preliminary data suggest that these compounds may inhibit oxidative stress pathways, which are critical in neurodegenerative disorders .

Properties

CAS No. |

19060-15-2 |

|---|---|

Molecular Formula |

C6H15NO2 |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

3,3-dimethoxybutan-1-amine |

InChI |

InChI=1S/C6H15NO2/c1-6(8-2,9-3)4-5-7/h4-5,7H2,1-3H3 |

InChI Key |

XOCHQQQPVSQATN-UHFFFAOYSA-N |

SMILES |

COC(CCCN)OC |

Canonical SMILES |

CC(CCN)(OC)OC |

Key on ui other cas no. |

19060-15-2 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.